![molecular formula C18H18N2O5 B2575827 3,4,5-trimethoxy-N-(2-oxoindolin-5-yl)benzamide CAS No. 921813-94-7](/img/structure/B2575827.png)
3,4,5-trimethoxy-N-(2-oxoindolin-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-trimethoxy-N-(2-oxoindolin-5-yl)benzamide, also known as TMI, is a compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
Wissenschaftliche Forschungsanwendungen
Apoptosis Induction
Research has identified derivatives of 3,4,5-trimethoxy-N-(2-oxoindolin-5-yl)benzamide as potent inducers of apoptosis, particularly in the context of cancer research. For instance, substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides have been found to induce apoptosis in human colorectal carcinoma cells, highlighting their potential as therapeutic agents in cancer treatment. These compounds function as inhibitors of tubulin polymerization, a critical mechanism for their antitumor activity (Sirisoma et al., 2009).
Anticancer Activity
Further studies have developed novel benzamides and quinazolin-4(3H)-ones as CFM-1 analogs, showing significant antitumor activity against various cancer cell lines. This research underscores the potential of these compounds in the development of new anticancer drugs, with certain derivatives exhibiting more potent effects than standard treatments (Alafeefy et al., 2015). Additionally, novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives have been synthesized and evaluated for their anticancer and antioxidant activities, offering new avenues for cancer therapy and prevention (Gudipati et al., 2011).
Antiepileptic and Anticonvulsant Properties
Compounds derived from 3,4,5-trimethoxy-N-(2-oxoindolin-5-yl)benzamide have also shown promising antiepileptic and anticonvulsant properties. For example, phthalimide derivatives bearing amino acid conjugated anilines have demonstrated significant antiepileptic activity, offering potential for the development of new treatments for epilepsy (Asadollahi et al., 2019).
Antibacterial and Antifungal Activities
Research into N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide derivatives has revealed promising antibacterial and antifungal properties. Preliminary results suggest that these compounds could serve as prospective antimicrobials, addressing the growing concern over antibiotic resistance (Patel & Dhameliya, 2010).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-23-14-7-11(8-15(24-2)17(14)25-3)18(22)19-12-4-5-13-10(6-12)9-16(21)20-13/h4-8H,9H2,1-3H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJHEPOUVZNRDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-(2-oxoindolin-5-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.